1-ethyl-N'-hexanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
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Overview
Description
1-ETHYL-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-HEXANOYL-HYDRAZIDE is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-ETHYL-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-HEXANOYL-HYDRAZIDE typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethyl group at the 1-position and the hydroxy and oxo groups at the 4- and 2-positions, respectively. The carboxylic acid group is then introduced at the 3-position, and finally, the hexanoyl hydrazide group is attached to the carboxylic acid. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-ETHYL-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-HEXANOYL-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group, altering the compound’s properties.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
1-ETHYL-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-HEXANOYL-HYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antibacterial or antiviral agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-ETHYL-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-HEXANOYL-HYDRAZIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-ETHYL-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-HEXANOYL-HYDRAZIDE include other quinoline derivatives such as:
- 1-ETHYL-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-BUTYRYL-HYDRAZIDE
- 1-ETHYL-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-OCTANOYL-HYDRAZIDE
- 4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE These compounds share a similar quinoline core but differ in the substituents attached to the carboxylic acid group, which can significantly impact their chemical and biological properties .
Properties
Molecular Formula |
C18H23N3O4 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-ethyl-N'-hexanoyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C18H23N3O4/c1-3-5-6-11-14(22)19-20-17(24)15-16(23)12-9-7-8-10-13(12)21(4-2)18(15)25/h7-10,23H,3-6,11H2,1-2H3,(H,19,22)(H,20,24) |
InChI Key |
GZRPSXXTRRXBHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O |
Origin of Product |
United States |
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